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Compound of Interest

Compound Name: 4-Hydroxy-4-methylpentanoic acid

Cat. No.: B1260482

Introduction: A Molecule of Pharmacological
Significance

4-Hydroxy-4-methylpentanoic acid, also known by its research designation UMBGE8, is a
fascinating small molecule that holds a significant place in neuropharmacology.[1][2]
Structurally, it is a tertiary alcohol and a carboxylic acid, bearing a close resemblance to the
endogenous neurotransmitter and drug y-hydroxybutyric acid (GHB).[3] This structural similarity
is not coincidental; UMB68 was specifically designed and synthesized as a tool to deconstruct
the complex pharmacology of GHB.[1]

Unlike GHB, which interacts with both its own specific high-affinity receptor (the GHB receptor)
and, at higher concentrations, the GABAB receptor, UMB68 exhibits high selectivity for the
GHB receptor.[1][2] Crucially, its tertiary alcohol structure prevents in-vivo metabolism to
GABA-active compounds. This selectivity makes 4-hydroxy-4-methylpentanoic acid an
invaluable molecular probe for researchers, allowing for the isolated study of the GHB
receptor's function in the central nervous system, absent the confounding effects of GABAB
receptor activation.[1] This guide provides a comprehensive overview of its core physical and
chemical properties, a detailed synthesis protocol, analytical methodologies, and its primary
applications in research.

Chemical Identity and Structure
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Properly identifying a compound is the foundation of all scientific inquiry. The key identifiers and
structural details for 4-Hydroxy-4-methylpentanoic acid are summarized below.

Identifier Value Source(s)

4-hydroxy-4-methylpentanoic

IUPAC Name _ [1]
acid

CAS Number 23327-19-7 [3114]

Molecular Formula CeH1203 [1][5]

Molecular Weight 132.16 g/mol [1][5]

Canonical SMILES CC(C)(Cccc(=0)0)o [1]
PQJUMPXLDAZULJ-

InChl Key [1][3]

UHFFFAOYSA-N

UMBG68, 4-hydroxy-4-methyl-
Common Synonyms ] ) [1]
pentanoic acid

The molecule's structure, featuring both a carboxyl group and a hydroxyl group on a pentanoic
acid backbone, dictates its chemical behavior, including its acidity, polarity, and potential for
intramolecular reactions.

Physical and Chemical Properties

The physicochemical properties of a compound govern its solubility, stability, and suitability for
various experimental conditions. While extensive experimental data is not widely published, a
combination of computed data and information from chemical suppliers provides a reliable
profile.
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Property Value Source(s)

Predicted to be a solid or
Appearance ] o [6]
viscous liquid at STP.

Boiling Point 270.8 °C (at 760 mmHg) [5]
Density 1.104 g/cm3 [5]
Flash Point 131.8°C [5]
Refractive Index 1.462 [5]
Hydrogen Bond Donors 2 [1][5]
Hydrogen Bond Acceptors 3 [1][5]
Rotatable Bond Count 3 [5]
Topological Polar Surface Area  57.5 A2 [1]
) ~4.5 - 5.0 (for the carboxylic

pKa (Predicted) )

acid)

Predicted to be soluble in

- water and polar organic

Solubility

solvents like ethanol,
methanol, and DMSO.

Chemical Reactivity: The Lactonization Equilibrium

A key chemical property of y-hydroxy acids is their ability to undergo intramolecular
esterification to form a stable, five-membered cyclic ester known as a y-lactone. In the
presence of an acid catalyst, 4-Hydroxy-4-methylpentanoic acid is in equilibrium with its
corresponding lactone, dihydro-4,4-dimethyl-2(3H)-furanone. This reaction is reversible, with
the equilibrium position dependent on conditions such as pH and the presence of water.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which
enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the C4 position then
acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a
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tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield
the final lactone product.

Caption: Acid-catalyzed equilibrium between 4-Hydroxy-4-methylpentanoic acid and its y-
lactone.

Spectroscopic Profile (Predicted)

Experimental spectra for 4-Hydroxy-4-methylpentanoic acid are not publicly available.
However, based on its structure and spectral data from analogous compounds, a predictive
profile can be constructed. This is an essential tool for researchers to confirm the identity and
purity of synthesized material.

H NMR (Proton NMR):

» -COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable
with D20.

» -OH Proton: A singlet, whose chemical shift is concentration and solvent-dependent (typically
1-5 ppm).

o Methyl Protons (-C(CHs)2): A sharp singlet at approximately 1.2-1.4 ppm, integrating to 6H.

¢ Methylene Protons (-CHz-CHz-): Two distinct multiplets, likely complex due to their
diastereotopic nature, appearing between 1.5 and 2.5 ppm. The methylene group adjacent to
the carboxyl group (-CH2COOH) will be further downfield than the one adjacent to the tertiary
alcohol (-C(OH)CHz-).

13C NMR (Carbon NMR):

Carboxyl Carbon (-COOH): Expected around 175-180 ppm.

Quaternary Carbon (-C(OH)(CHs)2): Expected around 70-75 ppm.

Methylene Carbons (-CHz-): Two signhals expected in the 30-45 ppm range.

Methyl Carbons (-CHs): A single signal expected around 25-30 ppm.
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FT-IR (Infrared Spectroscopy):

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm~1, characteristic of
the hydrogen-bonded dimer.

O-H Stretch (Alcohol): A moderately broad band around 3300-3500 cm~2. This will likely
overlap with the carboxyl O-H stretch.

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm~1 (2850-2960 cm™1).

C=0 Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm™1,
Mass Spectrometry (MS):

e Molecular lon (M+): A peak at m/z = 132 under electron ionization (El), which may be weak
or absent.

o Key Fragments: Expect a prominent peak corresponding to the loss of water (M-18) at m/z =
114. Another significant fragmentation would be the loss of the carboxyl group (M-45) at m/z
= 87. A base peak at m/z = 59, corresponding to the stable [C(OH)(CHs)z]* fragment, is also
highly probable.

Synthesis and Analytical Protocols

The synthesis and analysis of 4-Hydroxy-4-methylpentanoic acid are critical for its use in
research. The following protocols are based on established methods for similar molecules and
provide a robust framework for laboratory work.

Synthesis Protocol: A Representative Method

The synthesis of 4-Hydroxy-4-methylpentanoic acid (UMB68) was first reported by Wu et al.
(2003) as a key tool for GHB research.[7] The general approach involves the reaction of a
Grignard reagent with a lactone precursor. The following is a detailed, representative protocol.

Principle: This synthesis uses a nucleophilic addition of a methylmagnesium halide (a Grignard
reagent) to y-valerolactone. The Grignard reagent will attack the ester carbonyl twice, opening
the ring and forming the tertiary alcohol. Subsequent acidic workup protonates the carboxylate
and alkoxide to yield the final product.
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Materials:

» y-Valerolactone

o Methylmagnesium bromide (3.0 M solution in diethyl ether)
e Anhydrous diethyl ether

e Hydrochloric acid (1 M and 6 M)

e Saturated aqueous sodium bicarbonate (NaHCOs)

o Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate

Procedure:

o Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add y-valerolactone (1
equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
a dropping funnel, and a reflux condenser. Dissolve the lactone in anhydrous diethyl ether.

e Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium
bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution over 30-45
minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent
side reactions.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the
reaction goes to completion.

e Quenching: Carefully quench the reaction by slowly adding 1 M HCI at 0 °C until the vigorous
reaction ceases. This step neutralizes the excess Grignard reagent and protonates the
intermediate salts.
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Acidification & Extraction: Add 6 M HCI until the aqueous layer is acidic (pH ~1-2). Transfer
the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Causality: Acidification ensures the product is in its neutral carboxylic acid form, which is
more soluble in the organic solvent.

Washing: Combine the organic layers and wash sequentially with water and then saturated
brine. This removes residual acid and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica
gel or by recrystallization to yield pure 4-Hydroxy-4-methylpentanoic acid.
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Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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